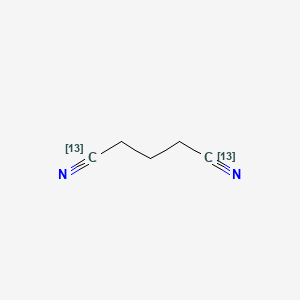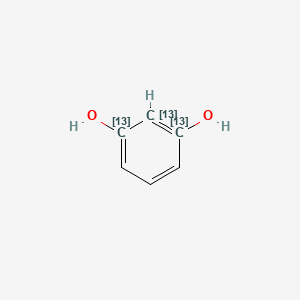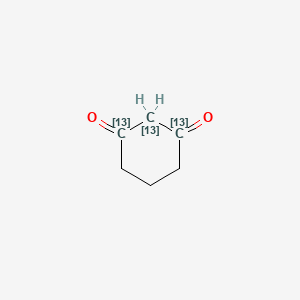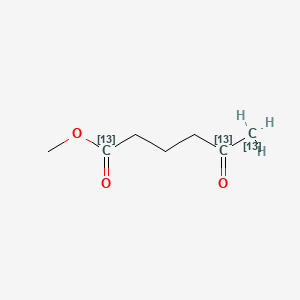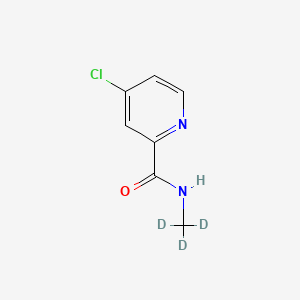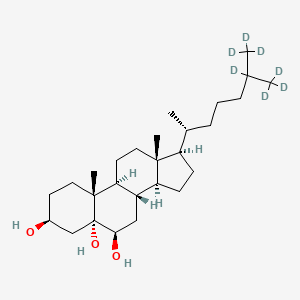
3beta,5alpha,6beta-Trihydroxycholestane-d7
Overview
Description
3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . It has a molecular formula of C27H41D7O3 and a molecular weight of 427.71 . It is useful in the treatment of arteriosclerosis, hyperlipemia, obesity, and diabetes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C27H41D7O3 . This indicates that it consists of 27 carbon atoms, 41 hydrogen atoms replaced by deuterium, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 427.71 and a molecular formula of C27H41D7O3 .Scientific Research Applications
Synthesis and Biological Activity :
- A study by (Cui et al., 2009) outlined the synthesis of Disodium 3beta,6beta-dihydroxy-5alpha-cholestane disulfate from cholesterol. The synthesized compound demonstrated cytotoxicity against various human carcinoma cell lines, suggesting its potential therapeutic applications.
- (Qiu et al., 2006) isolated new polyoxygenated steroids, including 3beta,5alpha,6beta-trihydroxycholestan-1-one, from the South China Sea gorgonian Echinogorgia aurantiaca. These compounds were identified through extensive spectroscopic analysis, contributing to the understanding of marine natural products.
Metabolism and Transformation Studies :
- Research by (D’Armas et al., 2000) on Caribbean octocoral Eunicea laciniata reported the presence of cholestane-3beta,5alpha,6beta-triol. This study contributes to the understanding of steroidal compounds in marine organisms.
- A study by (Roscoe & Fahrenbach, 1971) focused on the metabolism of cholestane-3beta,5alpha,6beta-triol in rats, identifying major neutral metabolites. This research is significant for understanding the metabolic pathways of this compound in mammals.
Potential Therapeutic Applications :
- (de Medina et al., 2009) synthesized new alkylaminooxysterols, demonstrating their potential in inducing cell differentiation and controlling tumor cell growth. This suggests the therapeutic value of modified sterols, such as 3beta,5alpha,6beta-Trihydroxycholestane derivatives, in cancer treatment.
Analytical and Characterization Studies :
- (Rontani & Aubert, 2005) investigated the electron ionization mass spectral fragmentation of derivatives of cholestane triols, including 3beta,5alpha,6beta-triol. This study is crucial for the analytical characterization of these compounds.
Mechanism of Action
Target of Action
3β,5α,6β-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . Cholesterol is a crucial component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D . Therefore, the primary targets of this compound are likely to be the same as those of cholesterol.
Mode of Action
As a cholesterol analog, it may interact with the same targets as cholesterol, influencing membrane fluidity and permeability, and serving as a precursor for various bioactive molecules .
Biochemical Pathways
3β,5α,6β-Trihydroxycholestane-d7, like cholesterol, is involved in a series of enzymatic reactions in the liver and other organs . It may affect the synthesis of steroid hormones, bile acids, and vitamin D, all of which play crucial roles in various physiological processes .
Pharmacokinetics
Cholesterol is absorbed in the intestine, distributed throughout the body via lipoproteins, metabolized in the liver, and excreted in the bile .
Result of Action
The molecular and cellular effects of 3β,5α,6β-Trihydroxycholestane-d7 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a vital role in maintaining cell membrane integrity and fluidity, and its derivatives serve as signaling molecules that regulate a variety of physiological processes .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 3β,5α,6β-Trihydroxycholestane-d7. For instance, a diet high in cholesterol may affect the compound’s efficacy by altering the body’s cholesterol metabolism .
Biochemical Analysis
Biochemical Properties
3beta,5alpha,6beta-Trihydroxycholestane-d7 interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .
Cellular Effects
The compound this compound has been shown to have potential health benefits, including reducing inflammation and oxidative stress in the body . Some studies suggest that it may also play a role in regulating blood sugar levels and improving insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ . By activating this receptor, it can influence cellular processes such as proliferation, differentiation, and metabolism .
Metabolic Pathways
This compound is part of the cholestane class of compounds, which are closely related to cholesterol . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .
properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-UCHKBJBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





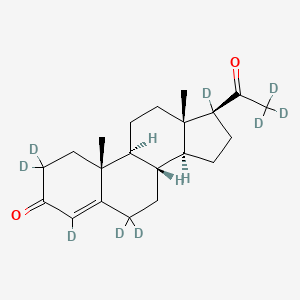
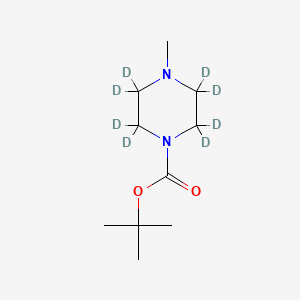

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
